Cas no 873673-30-4 (N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

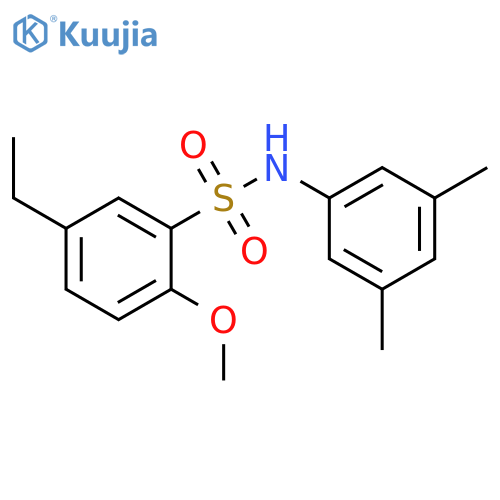

873673-30-4 structure

商品名:N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide

CAS番号:873673-30-4

MF:C17H21NO3S

メガワット:319.418543577194

CID:5331087

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzenesulfonamide

- N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide

-

- インチ: 1S/C17H21NO3S/c1-5-14-6-7-16(21-4)17(11-14)22(19,20)18-15-9-12(2)8-13(3)10-15/h6-11,18H,5H2,1-4H3

- InChIKey: MSOBSDCMBNCZPP-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(NC1C=C(C)C=C(C)C=1)C1=CC(CC)=CC=C1OC

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3179-0497-5μmol |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 5μmol |

$63.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-30mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 30mg |

$119.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-50mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 50mg |

$160.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-4mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 4mg |

$66.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-10μmol |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 10μmol |

$69.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-15mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 15mg |

$89.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-3mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 3mg |

$63.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-75mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 75mg |

$208.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-2μmol |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 2μmol |

$57.0 | 2023-08-01 | |

| Life Chemicals | F3179-0497-20mg |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |

873673-30-4 | 90%+ | 20mg |

$99.0 | 2023-08-01 |

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

873673-30-4 (N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 307-59-5(perfluorododecane)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量